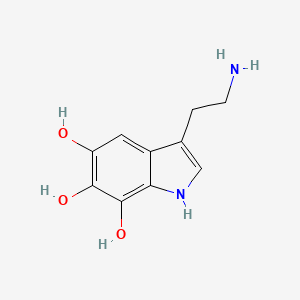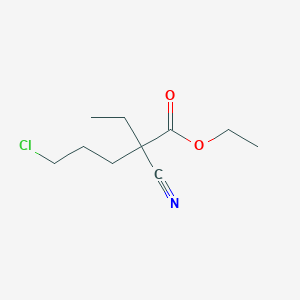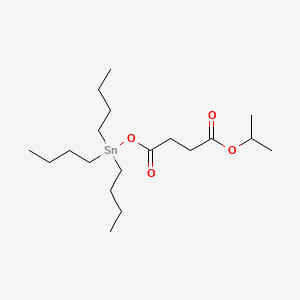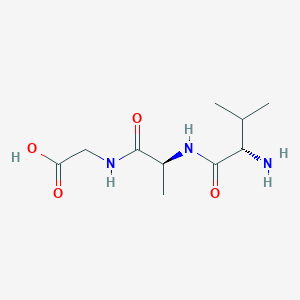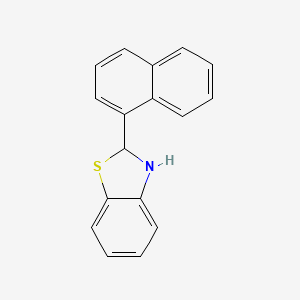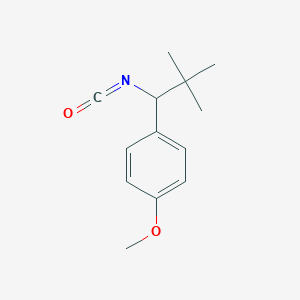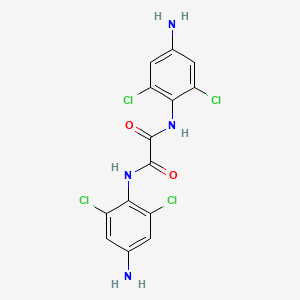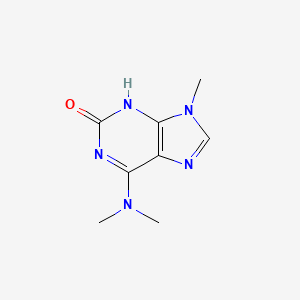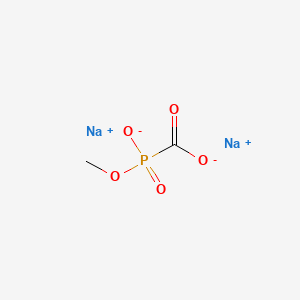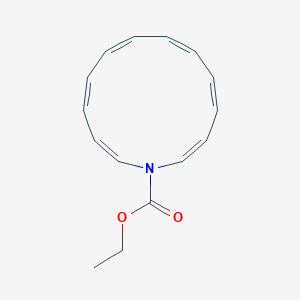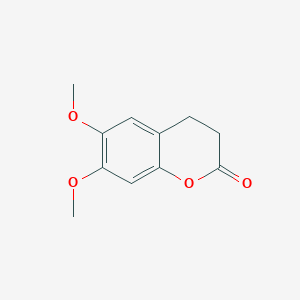
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a butanamide backbone substituted with dichlorophenyl and phenylimino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with butanoyl chloride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dichlorophenyl or phenylimino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
科学的研究の応用
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
- N-(2,5-dimethylphenyl)butanamide
- N-(2,5-dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
Uniqueness
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylimino groups. This structural uniqueness imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For instance, the combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various research and industrial applications.
特性
CAS番号 |
56182-74-2 |
|---|---|
分子式 |
C22H17Cl2N3O |
分子量 |
410.3 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)butanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14H,1H3,(H,27,28) |
InChIキー |
FBIKHPXAUJBNGN-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
